Loviride

Description

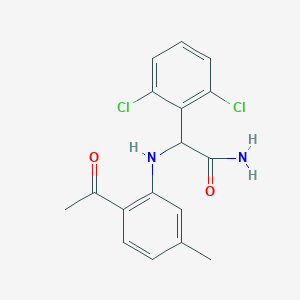

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPLEFFCVDQQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869958 | |

| Record name | Loviride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147362-57-0 | |

| Record name | Loviride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147362-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loviride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147362570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loviride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOVIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1R1LZ09H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rise and Fall of Loviride (R 89439): A Technical Deep Dive into a Promising NNRTI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loviride (R 89439), a non-nucleoside reverse transcriptase inhibitor (NNRTI), emerged in the 1990s as a promising candidate in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). Developed by Janssen, this alpha-anilinophenylacetamide (α-APA) derivative showed potent and highly selective inhibition of the viral reverse transcriptase enzyme, a critical component in the HIV replication cycle. Despite its initial promise and advancement into Phase III clinical trials, this compound ultimately failed to gain marketing approval due to issues with potency and the rapid development of drug resistance. This in-depth technical guide explores the discovery, development, mechanism of action, and clinical evaluation of this compound, providing a comprehensive overview for researchers and drug development professionals.

Discovery and Preclinical Development

The discovery of this compound stemmed from a high-throughput screening of a large chemical library aimed at identifying novel HIV-1 inhibitors. This effort led to the identification of the α-APA class of compounds as potent anti-HIV-1 agents.[1] Subsequent optimization of a lead compound from this series resulted in the selection of R 89439, later named this compound, as a clinical candidate due to its impressive in vitro activity and favorable pharmacokinetic profile.[1]

Synthesis

In Vitro Antiviral Activity

This compound demonstrated potent and selective activity against various laboratory and clinical strains of HIV-1. Its primary mechanism of action is the non-competitive inhibition of the HIV-1 reverse transcriptase (RT), an enzyme essential for converting the viral RNA genome into DNA.

Experimental Protocol: In Vitro Anti-HIV-1 Activity Assessment (MTT Assay)

A common method to assess the in vitro anti-HIV-1 activity of a compound like this compound is the MTT assay using a susceptible T-cell line, such as MT-4. The protocol is as follows:

-

Cell Preparation: MT-4 cells are cultured and maintained in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations to be tested.

-

Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the diluted this compound is added to the cell cultures. Control wells with infected but untreated cells and uninfected cells are also included.

-

Incubation: The treated and control cells are incubated for a period of 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells will reduce the yellow MTT to a purple formazan product.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is read using a spectrophotometer. The concentration of this compound that inhibits the viral cytopathic effect by 50% (IC50) is then calculated by comparing the absorbance of the treated, infected cells to the control cells.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Parameter | Virus Strain/Enzyme | Cell Line | Value |

| IC50 | HIV-1 Reverse Transcriptase | - | 0.3 µM[2] |

| IC50 | HIV-1 (IIIB) | MT-4 | 13 nM[1][3] |

| IC90 | Various HIV-1 strains | Various | 50-100 nM[1][3] |

| EC50 | HIV-2 (ROD) | MT-4 | 85.5 µM[2] |

| EC50 | HIV-2 (EHO) | MT-4 | 7.4 µM[2] |

| EC50 | SIV (mac251) | MT-4 | 11.4 µM[2] |

| EC50 | SIV (agm3) | MT-4 | 28.5 µM[2] |

| EC50 | SIV (mndGB1) | MT-4 | 57.0 µM[2] |

In Vivo Preclinical Studies

Information regarding the in vivo efficacy and pharmacokinetics of this compound in animal models is limited in the publicly available literature. However, its "favorable pharmacokinetic profile" was cited as a reason for its selection for clinical development.[1]

Mechanism of Action

This compound, as an NNRTI, binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its DNA polymerase activity. This prevents the conversion of the viral RNA genome into proviral DNA, a critical step for viral replication and integration into the host cell genome.

// Inhibition representation "this compound" -> "RT" [dir=none, style=invis]; "RT" -> "Proviral_DNA" [style=invis]; "this compound" -> "Proviral_DNA" [label="Inhibits", style=dashed, color="#EA4335", constraint=false]; } this compound's mechanism of action targeting HIV-1 reverse transcriptase.

Clinical Development

This compound progressed to Phase III clinical trials, most notably the CAESAR (Canada, Australia, Europe, South Africa) and AVANTI studies. These trials evaluated the efficacy and safety of this compound in combination with other antiretroviral agents.

The CAESAR Trial

The CAESAR trial was a randomized, double-blind, placebo-controlled study that investigated the addition of lamivudine alone or lamivudine plus this compound to existing zidovudine-containing regimens in HIV-1-infected patients.

Experimental Protocol: CAESAR Trial

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Participants: HIV-1-infected adults with a CD4+ cell count of 25 to 250 cells/mm³ who were on stable zidovudine-containing therapy.

-

Interventions:

-

Group 1: Placebo + existing therapy.

-

Group 2: Lamivudine (150 mg twice daily) + existing therapy.

-

Group 3: Lamivudine (150 mg twice daily) + this compound (100 mg three times daily) + existing therapy.

-

-

Primary Endpoint: Time to first AIDS-defining event or death.

-

Secondary Endpoints: Changes in CD4+ cell count and HIV-1 RNA levels.

-

Duration: 52 weeks.

Table 2: Key Findings of the CAESAR Trial

| Outcome | Placebo | Lamivudine | Lamivudine + this compound |

| AIDS-defining event or death (%) | 21.6 | 10.6 | 9.9 |

| Mean change in CD4+ count (cells/mm³) | -3 | +33 | +39 |

| Mean change in HIV-1 RNA (log10 copies/mL) | -0.05 | -0.56 | -0.66 |

While the addition of lamivudine significantly reduced the risk of disease progression, the further addition of this compound did not provide a statistically significant benefit over lamivudine alone in the primary endpoint.

The AVANTI 1 Trial

The AVANTI 1 trial was a randomized, double-blind study designed to evaluate the efficacy and safety of adding this compound to a dual-nucleoside regimen of zidovudine and lamivudine in antiretroviral-naive HIV-1-infected patients.

Experimental Protocol: AVANTI 1 Trial

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: Antiretroviral-naive HIV-1-infected adults with CD4+ cell counts between 150 and 500 cells/mm³.

-

Interventions:

-

Group 1: Zidovudine (200 mg three times daily) + Lamivudine (150 mg twice daily) + Placebo.

-

Group 2: Zidovudine (200 mg three times daily) + Lamivudine (150 mg twice daily) + this compound (100 mg three times daily).

-

-

Primary Endpoint: Proportion of patients with plasma HIV-1 RNA below the limit of detection (typically <400 or <50 copies/mL) at 52 weeks.

-

Secondary Endpoints: Changes in CD4+ cell count from baseline.

-

Duration: 52 weeks.

Table 3: Key Findings of the AVANTI 1 Trial

| Outcome (at 52 weeks) | Zidovudine + Lamivudine | Zidovudine + Lamivudine + this compound |

| Proportion with HIV-1 RNA <400 copies/mL (%) | 47 | 65 |

| Mean change in CD4+ count (cells/mm³) | +86 | +123 |

The AVANTI 1 trial demonstrated that the addition of this compound to a zidovudine/lamivudine combination resulted in a greater proportion of patients achieving viral suppression and a more significant increase in CD4+ cell counts compared to the dual-nucleoside regimen alone.

Challenges and Discontinuation

Despite some positive clinical trial results, the development of this compound was ultimately discontinued. The primary reasons for this decision were:

-

Insufficient Potency: While showing some efficacy, this compound's potency was not superior to other NNRTIs that were concurrently in development or already on the market.

-

Low Barrier to Resistance: A significant drawback of this compound, and NNRTIs in general, is the rapid emergence of drug-resistant mutations. Single amino acid substitutions in the reverse transcriptase enzyme, such as the K103N and Y181C mutations, can confer high-level resistance to this compound and cross-resistance to other drugs in the same class.[4] The risk of resistance was particularly high when this compound was not used in a sufficiently potent combination regimen.[5]

Conclusion

This compound (R 89439) represents an important chapter in the history of antiretroviral drug development. Its discovery validated the α-anilinophenylacetamide class of compounds as a source of potent HIV-1 inhibitors and contributed to the understanding of NNRTI mechanism of action and resistance. Although it did not achieve clinical use, the lessons learned from its development, particularly concerning the importance of a high barrier to resistance and the need for potent combination therapies, have significantly influenced the strategies for developing subsequent generations of more durable and effective antiretroviral drugs. The story of this compound serves as a valuable case study for scientists and researchers in the ongoing effort to combat HIV/AIDS.

References

- 1. Potent and highly selective human immunodeficiency virus type 1 (HIV-1) inhibition by a series of alpha-anilinophenylacetamide derivatives targeted at HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potent and highly selective human immunodeficiency virus type 1 (HIV-1) inhibition by a series of alpha-anilinophenylacetamide derivatives targeted at HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patterns of Resistance and Cross-Resistance to Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitors in Patients Treated with the Nonnucleoside Reverse Transcriptase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

Loviride's Binding Site on HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loviride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection. Like other NNRTIs, this compound exerts its antiviral effect by binding to a specific allosteric site on the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity. This technical guide provides an in-depth overview of this compound's binding site on HIV-1 RT, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular interactions and workflows.

The NNRTI Binding Pocket

This compound binds to a hydrophobic pocket located in the p66 subunit of HIV-1 RT, approximately 10 Å away from the polymerase active site.[1][2] This pocket is situated near the base of the p66 thumb and palm subdomains and is comprised of both aromatic and aliphatic amino acid residues. The binding of this compound to this site is non-competitive with respect to the nucleoside triphosphate substrates.[3]

Key Amino Acid Residues in this compound Binding and Resistance

Structural and resistance studies have identified several key amino acid residues that are critical for the binding of this compound and the development of drug resistance. The most prominent of these are:

-

Lysine 103 (K103): The K103N mutation is one of the most common mutations associated with this compound resistance.[4] This substitution of lysine to asparagine at position 103 significantly reduces the binding affinity of this compound.

-

Tyrosine 181 (Y181): The Y181C mutation, a change from tyrosine to cysteine, is another critical mutation that confers resistance to this compound.[4][5]

Other amino acid positions that have been implicated in NNRTI resistance and may influence this compound binding include those from 98 to 108 and 179 to 190.[4]

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound against wild-type and mutant HIV-1 RT has been quantified using various assays. The following tables summarize the available 50% inhibitory concentration (IC50) data.

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type HIV-1 RT

| Parameter | Value (µM) | Cell Line/Assay Condition |

| IC50 | 0.3 | Recombinant HIV-1 RT |

| IC50 Range | 0.0165 - 0.065 | Recombinant virus assay (pHXB2) |

Data sourced from MedchemExpress and de Béthune et al., 1999.[4][6]

Table 2: Phenotypic Resistance of Clinical HIV-1 Isolates to this compound

| Genotypic Marker | IC50 Range (µM) | Fold Change in Resistance (log10) |

| Wild-Type | 0.0187 - 0.065 | 0.04 - 0.60 |

| K103N Mutation | Not specified | 1.05 - 2.24 |

| Y181C Mutation | Not specified | Not specified |

| Overall Range in Patients | 0.0187 - 49.225 | 0.04 - 3.47 |

Data from a study on patients treated with long-term this compound monotherapy (de Béthune et al., 1999).[4]

Experimental Protocols

The characterization of this compound's binding site has relied on key experimental techniques, primarily site-directed mutagenesis to create resistant variants and X-ray crystallography to determine the three-dimensional structure of the drug-enzyme complex.

Site-Directed Mutagenesis of HIV-1 RT

Objective: To introduce specific mutations (e.g., K103N, Y181C) into the gene encoding HIV-1 RT to study their effect on this compound susceptibility. A common method employed is the QuikChange™ Site-Directed Mutagenesis System.

Methodology:

-

Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type RT gene as a template, and the mutagenic primers. The reaction cycles are typically:

-

Initial denaturation: 95°C for 30 seconds.

-

12-18 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55°C for 1 minute.

-

Extension: 68°C for 1 minute/kb of plasmid length.

-

-

Final extension: 68°C for 5 minutes.

-

-

Template Digestion: Digest the parental, non-mutated plasmid DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: Transform the nicked, mutated plasmid into competent E. coli cells. The nicks in the plasmid are repaired by the cellular machinery of the bacteria.

-

Selection and Sequencing: Select transformed colonies, typically using antibiotic resistance conferred by the plasmid. Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.

X-ray Crystallography of the this compound-HIV-1 RT Complex

Objective: To determine the three-dimensional structure of this compound bound to the NNRTI binding pocket of HIV-1 RT.

Methodology:

-

Protein Expression and Purification: Express the wild-type or mutant HIV-1 RT p66 and p51 subunits, typically in an E. coli expression system. Purify the heterodimeric enzyme using a series of chromatography steps, such as affinity and ion-exchange chromatography.

-

Crystallization:

-

Prepare a complex of the purified HIV-1 RT with this compound. This is often done by co-crystallization, where the drug is added to the protein solution before crystallization trials.

-

Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). This involves mixing the protein-drug complex with a variety of precipitant solutions at different concentrations and pH values.

-

Optimize the initial crystallization conditions to obtain large, well-diffracting crystals.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) and then flash-cooling them in liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam, typically from a synchrotron source.

-

Collect diffraction data as the crystal is rotated in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using molecular replacement, using a previously determined structure of HIV-1 RT as a search model.

-

Build an atomic model of the protein-drug complex into the resulting electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.

-

Visualizations

Logical Relationship of this compound Binding and Resistance

Caption: this compound binding to HIV-1 RT and the mechanism of resistance.

Experimental Workflow for Characterizing this compound's Binding Site

Caption: Workflow for mutagenesis and analysis of this compound's binding.

Conclusion

The binding site of this compound on HIV-1 reverse transcriptase is a well-characterized allosteric pocket that is crucial for the drug's inhibitory activity. Understanding the specific amino acid interactions within this site and the mechanisms by which mutations confer resistance is vital for the development of new and more robust NNRTIs. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the field of antiretroviral drug discovery and development. Further investigation into the precise binding kinetics, including association and dissociation rates, would provide a more complete picture of the dynamic interactions between this compound and its target.

References

- 1. youtube.com [youtube.com]

- 2. karger.com [karger.com]

- 3. Item - HIV-1 reverse transcriptase as a target in the development of specific enzyme inhibitors - Karolinska Institutet - Figshare [openarchive.ki.se]

- 4. Patterns of Resistance and Cross-Resistance to Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitors in Patients Treated with the Nonnucleoside Reverse Transcriptase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Wild-type and Y181C Mutant Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors Using Virtual Screening with Multiple Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Early-Phase Clinical Trial Results for Loviride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loviride (R 89439) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of HIV-1 infection. As an NNRTI, its mechanism of action involves binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral replication.[1][2][3] Despite showing initial promise, the clinical development of this compound was ultimately halted in the late 1990s due to insufficient potency.[4] This document provides a technical summary of the available data from the early-phase clinical trials of this compound, focusing on its efficacy, safety, and mechanism of action.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

This compound, like other NNRTIs, acts as a non-competitive inhibitor of HIV-1 reverse transcriptase. The binding of this compound to the enzyme's allosteric site alters the conformation of the catalytic site, which in turn disrupts the polymerase activity necessary for viral DNA synthesis from the RNA template. This targeted inhibition is specific to HIV-1 reverse transcriptase.

Caption: Mechanism of this compound as a Non-Nucleoside Reverse Transcriptase Inhibitor.

Early-Phase Clinical Trial Data

In-Vitro Activity

This compound demonstrated inhibitory activity against HIV-1 in laboratory studies. The 50% inhibitory concentration (IC50) for this compound against the reverse transcriptase of HIV-1 was 0.3 µM.[5] Further in-vitro studies showed its efficacy in inhibiting the cytopathic effects of various HIV-1 strains in MT-4 cells, with 50% effective concentrations (EC50) varying by viral strain.[5]

| Parameter | Value | Target | Cell Line |

| IC50 | 0.3 µM | HIV-1 Reverse Transcriptase | - |

| EC50 (HIV-1 IIIB) | 0.01 µM | HIV-1 (IIIB strain) | MT-4 cells |

| EC50 (HIV-2 ROD) | 85.5 µM | HIV-2 (ROD strain) | MT-4 cells |

| EC50 (HIV-2 EHO) | 7.4 µM | HIV-2 (EHO strain) | MT-4 cells |

| EC50 (SIV mac251) | 11.4 µM | SIV (mac251 strain) | MT-4 cells |

| EC50 (SIV agm3) | 28.5 µM | SIV (agm3 strain) | MT-4 cells |

| EC50 (SIV mndGB1) | 57.0 µM | SIV (mndGB1 strain) | MT-4 cells |

Phase II Clinical Trial Results

A notable early-phase study was the AVANTI 1 trial, a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of adding this compound to a regimen of zidovudine and lamivudine in antiretroviral-naive HIV-infected patients.[2]

AVANTI 1 Trial: Efficacy Outcomes at 52 Weeks [2]

| Outcome Measure | Zidovudine + Lamivudine + this compound (100 mg TID) | Zidovudine + Lamivudine | P-value |

| Median Change in CD4 Cell Count (cells/mm³) | +124 | +70 | 0.06 |

| Log10 Plasma HIV-1 RNA (AUCMB) | Statistically significant difference in favor of the this compound arm | - | 0.022 |

AUCMB: Area Under the Curve Minus Baseline

A triple combination pilot study involving this compound, lamivudine, and zidovudine also provided insights into the safety and tolerability of a this compound-containing regimen.[6]

Triple Combination Pilot Study: Safety and Tolerability [6]

| Adverse Event Category | This compound + Zidovudine + Lamivudine (n=10) | This compound + Zidovudine (n=10) |

| Patients with Adverse Events | 6 | 5 |

| Serious Adverse Events (not drug-related) | 3 | 4 |

| Dropouts due to Adverse Events | 0 | 3 |

Both treatment combinations in this pilot study were reported to be well tolerated.[6]

Experimental Protocols

Detailed experimental protocols from the early-phase trials of this compound are not extensively available in the public domain. However, based on the published abstracts and summaries, the following provides an overview of the methodologies used.

AVANTI 1 Trial Protocol Overview[2]

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Patient Population: 106 antiretroviral-naive HIV-infected patients with CD4 counts between 150-300 cells/mm³ (CDC group A) and 150-500 cells/mm³ (CDC group B/C).

-

Treatment Arms:

-

Zidovudine (200 mg three times daily) + Lamivudine (300 mg twice daily) + this compound (100 mg three times daily)

-

Zidovudine (200 mg three times daily) + Lamivudine (300 mg twice daily) + Placebo

-

-

Duration: 52 weeks.

-

Primary Outcome Measures:

-

Degree and duration of reduction of plasma HIV-1 RNA, measured by RNA PCR.

-

Incidence of drug-related toxicities requiring dose modification, interruption, or discontinuation.

-

Caption: High-level workflow of the AVANTI 1 clinical trial.

Conclusion

References

- 1. Patterns of Resistance and Cross-Resistance to Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitors in Patients Treated with the Nonnucleoside Reverse Transcriptase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. birmingham.ac.uk [birmingham.ac.uk]

- 3. pure.uva.nl [pure.uva.nl]

- 4. researchgate.net [researchgate.net]

- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of INT‐787, a Novel Farnesoid X Receptor Agonist, in Healthy Volunteers: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

The Genesis of a Non-Nucleoside Reverse Transcriptase Inhibitor: A Technical Guide to the Initial Synthesis and Characterization of Loviride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the foundational synthesis and characterization of Loviride (R 89439), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Developed by Janssen Research Foundation, this compound emerged from the screening of a diverse chemical library, leading to the identification of a series of α-anilinophenylacetamide (α-APA) derivatives with potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] This document provides the key experimental protocols, quantitative data from its initial characterization, and a visualization of its mechanism of action.

Core Synthesis

The initial synthesis of this compound, identified by the code R 89439, was described as a relatively uncomplicated process.[1] The general synthetic pathway involves the reaction of an appropriately substituted aniline with a 2-halo-2-phenylacetamide derivative.

Experimental Protocol: Synthesis of this compound (R 89439)

The following protocol is based on the general synthesis of α-anilinophenylacetamide derivatives as described in the seminal publication by Pauwels et al. (1993).[1]

Step 1: Synthesis of 2-amino-4-acetyl-1-methylbenzene

-

To a solution of 4-amino-3-methylacetophenone in a suitable solvent (e.g., a polar aprotic solvent like N,N-dimethylformamide), add a reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-acetyl-1-methylbenzene.

Step 2: Synthesis of 2-chloro-2-(2,6-dichlorophenyl)acetamide

-

To a solution of 2,6-dichloromandelic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours).

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

Dissolve the resulting acid chloride in a suitable solvent (e.g., tetrahydrofuran) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.

-

Stir the reaction mixture for a specified period (e.g., 1 hour) at room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-2-(2,6-dichlorophenyl)acetamide.

Step 3: Synthesis of this compound (2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide)

-

In a reaction vessel, combine 2-amino-4-acetyl-1-methylbenzene (from Step 1) and 2-chloro-2-(2,6-dichlorophenyl)acetamide (from Step 2) in a suitable polar aprotic solvent (e.g., acetonitrile).

-

Add a non-nucleophilic base (e.g., potassium carbonate) to the mixture.

-

Heat the reaction mixture to reflux for a specified period (e.g., 12-18 hours), monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to beige powder.

Caption: Synthetic pathway for this compound.

Initial Characterization Data

The initial characterization of this compound established its identity, purity, and fundamental physicochemical properties. The following tables summarize the key quantitative data.

| Property | Value |

| Chemical Name | 2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide |

| Molecular Formula | C₁₇H₁₆Cl₂N₂O₂ |

| Molecular Weight | 351.23 g/mol |

| CAS Number | 147362-57-0 |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO |

Table 1: Physicochemical Properties of this compound.

| Technique | Results |

| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the dichlorophenyl and anilino rings, the acetyl methyl protons, the aromatic methyl protons, and the methine proton. |

| ¹³C NMR | Resonances for all 17 carbon atoms, including the carbonyl carbons of the amide and acetyl groups, and the aromatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ consistent with the calculated molecular weight. |

| High-Performance Liquid Chromatography (HPLC) | Purity ≥98% with a characteristic retention time under specified column and mobile phase conditions. |

Table 2: Summary of Initial Spectroscopic and Chromatographic Data for this compound.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Unlike nucleoside analogs, NNRTIs do not bind to the active site of the reverse transcriptase enzyme. Instead, they bind to an allosteric pocket, known as the NNRTI binding pocket, located near the active site. This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Caption: Mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols for Evaluating Loviride Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loviride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been evaluated for its efficacy against the human immunodeficiency virus type 1 (HIV-1).[1][2] As with other NNRTIs, this compound functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the replication of the virus.[3][4]

These application notes provide detailed protocols for cell-based assays to determine the in vitro efficacy of this compound against HIV-1. The described methods include the evaluation of antiviral activity in cell culture and the direct assessment of enzymatic inhibition of HIV-1 RT.

Key Concepts

-

EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of the viral replication or cytopathic effect in a cell-based assay.

-

IC50 (50% Inhibitory Concentration): The concentration of a drug that inhibits 50% of the activity of a target enzyme, in this case, HIV-1 reverse transcriptase.[5]

-

CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability.

-

Selective Index (SI): A measure of a drug's therapeutic window, calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI indicates a more favorable safety profile.

Data Presentation

The following tables summarize the in vitro efficacy of this compound against various strains of HIV-1 and other retroviruses, as well as its inhibitory activity against the isolated HIV-1 reverse transcriptase enzyme.

Table 1: In Vitro Anti-HIV-1 Efficacy of this compound in MT-4 Cells

| Virus Strain | Assay Type | Parameter | Value (µM) | Reference |

| HIV-1 (IIIB) | Cytopathic Effect (MTT) | EC50 | 0.01 | [1] |

| HIV-1 (NNRTI resistant strain) | Cytopathic Effect (MTT) | IC50 | > 10 | [1] |

| HIV-1 (Wild-type, pHXB2) | Recombinant Virus Assay | IC50 | 0.0165 - 0.065 | [6] |

| HIV-1 (K103N mutant) | Recombinant Virus Assay | Fold Resistance (log10) | 0.04 - 3.47 | [6] |

| HIV-1 (Y181C mutant) | Recombinant Virus Assay | Fold Resistance | 562 | [6] |

Table 2: Efficacy of this compound against other Retroviruses in MT-4 Cells

| Virus | Strain | Assay Type | Parameter | Value (µM) | Reference |

| HIV-2 | ROD | Cytopathic Effect (MTT) | EC50 | 85.5 | [1] |

| HIV-2 | EHO | Cytopathic Effect (MTT) | EC50 | 7.4 | [1] |

| SIV | mac251 | Cytopathic Effect (MTT) | EC50 | 11.4 | [1] |

| SIV | agm3 | Cytopathic Effect (MTT) | EC50 | 28.5 | [1] |

| SIV | mndGB1 | Cytopathic Effect (MTT) | EC50 | 57.0 | [1] |

Table 3: Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase

| Enzyme Source | Assay Type | Parameter | Value (µM) |

| Recombinant HIV-1 RT | Enzymatic Assay | IC50 | 0.3 |

Signaling Pathway

The following diagram illustrates the process of HIV-1 reverse transcription, the target of this compound.

Caption: HIV-1 Reverse Transcription and Inhibition by this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the cell-based and enzymatic assays.

Caption: Workflow for the Anti-HIV-1 Cytopathic Effect Assay.

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Experimental Protocols

Protocol 1: Anti-HIV-1 Cytopathic Effect Assay in MT-4 Cells using MTT Reduction

This assay measures the ability of this compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection. Cell viability is determined by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of living cells.

Materials:

-

MT-4 cells

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

-

HIV-1 stock (e.g., IIIB or NL4-3 strain)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the exponential growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

-

Plate Seeding: Add 100 µL of the MT-4 cell suspension to each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with medium only (cell control) and cells with no compound (virus control).

-

Virus Infection: Add 50 µL of an appropriate dilution of the HIV-1 stock to all wells except the cell control wells. The amount of virus should be optimized to cause significant cell death in the virus control wells after 4-5 days.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

MTT Assay:

-

Carefully remove 150 µL of the medium from each well.

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

-

Data Acquisition: Read the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the cell control and virus control.

-

Determine the EC50 value by plotting the percentage of inhibition versus the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Similarly, determine the CC50 value from a parallel assay without virus infection.

-

Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This protocol describes a generic, non-radioactive method to measure the inhibitory effect of this compound on the enzymatic activity of HIV-1 RT. This type of assay is often available as a commercial kit.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound stock solution (in DMSO)

-

Assay buffer

-

Template/primer (e.g., poly(A)•oligo(dT))

-

dNTP mix containing digoxigenin (DIG)- and biotin-labeled nucleotides

-

Lysis buffer (if preparing viral lysates)

-

Streptavidin-coated 96-well plates

-

Anti-DIG-peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare the reaction mixture containing the template/primer and dNTP mix according to the kit manufacturer's instructions.

-

Assay Setup:

-

Add the diluted this compound to the wells of a microtiter plate.

-

Add the reaction mixture to each well.

-

Include a positive control (RT enzyme without inhibitor) and a negative control (no RT enzyme).

-

-

Enzyme Reaction:

-

Add the recombinant HIV-1 RT to each well to start the reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Detection of DNA Product:

-

Transfer the reaction product to a streptavidin-coated 96-well plate. The biotin-labeled DNA will bind to the streptavidin.

-

Incubate for 1 hour at 37°C and then wash the plate to remove unbound components.

-

Add the anti-DIG-POD conjugate to each well and incubate for 1 hour at 37°C.

-

Wash the plate to remove unbound conjugate.

-

-

Signal Development:

-

Add the peroxidase substrate to each well and incubate at room temperature until a color develops.

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each this compound concentration relative to the positive and negative controls.

-

Determine the IC50 value by plotting the percentage of inhibition versus the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The described cell-based and enzymatic assays provide robust and reliable methods for evaluating the in vitro efficacy of this compound against HIV-1. The cytopathic effect assay using MT-4 cells is a valuable tool for determining the antiviral activity in a cellular context, while the reverse transcriptase inhibition assay allows for the direct measurement of the compound's effect on its molecular target. By following these detailed protocols, researchers can obtain consistent and reproducible data to characterize the potency and selectivity of this compound and other NNRTI candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]

- 5. Efficacy of NNRTI-Based Antiretroviral Therapy Initiated During Acute HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patterns of Resistance and Cross-Resistance to Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitors in Patients Treated with the Nonnucleoside Reverse Transcriptase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Loviride Cytotoxicity in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the in vitro cytotoxicity of Loviride, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The primary audience for these application notes includes researchers, scientists, and professionals involved in drug development and antiviral research. The protocols herein describe the use of a common colorimetric method, the Resazurin assay, to determine the 50% cytotoxic concentration (CC50) of this compound in relevant cell lines. Additionally, this document includes information on the culture of MT-4 cells, a human T-cell lymphoblastoid cell line susceptible to HIV infection, and presents available data on this compound's activity. A generalized signaling pathway for NNRTIs and a detailed experimental workflow are provided to aid in experimental design and data interpretation.

Introduction

This compound is an antiviral drug that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and has shown activity against Human Immunodeficiency Virus (HIV).[1] As with any antiviral compound, evaluating its cytotoxic potential is a critical step in the drug development process.[2] Cytotoxicity assays are essential for determining the concentration at which a compound may harm host cells, thereby establishing a therapeutic window where the drug is effective against the virus with minimal toxicity to the host.[2] The 50% cytotoxic concentration (CC50) is a key metric derived from these assays, representing the concentration of a drug that reduces the viability of a cell population by 50%.[2] This document outlines a detailed protocol for determining the CC50 of this compound using the Resazurin assay, a sensitive and reliable method for assessing cell viability.[3][4]

Data Presentation

The following table summarizes the available in vitro activity data for this compound against different HIV and Simian Immunodeficiency Virus (SIV) strains in MT-4 cells. It is important to note that these are 50% effective concentrations (EC50) for viral inhibition, not 50% cytotoxic concentrations (CC50).

| Virus Strain | Cell Line | EC50 (µM) |

| HIV-1 (IIIB) | MT-4 | 0.01 |

| HIV-2 (ROD) | MT-4 | 85.5 |

| HIV-2 (EHO) | MT-4 | 7.4 |

| SIV (mac251) | MT-4 | 11.4 |

| SIV (agm3) | MT-4 | 28.5 |

| SIV (mndGB1) | MT-4 | 57.0 |

| Data sourced from MedchemExpress.[5] |

Experimental Protocols

Cell Line and Culture Conditions

The MT-4 cell line, a human T-cell lymphoblastoid line, is highly susceptible to HIV infection and is a relevant model for studying antiviral compounds like this compound.[6][7]

-

Cell Line: MT-4 (Human T-cell lymphoblastoid)

-

Growth Mode: Suspension[8]

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.[6][7]

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[6]

-

Subculture Routine: Seed cultures at a density of 2-3 x 10^5 cells/mL. Cells should be passaged when the density reaches approximately 9 x 10^5 cells/mL. For passaging, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium at the desired seeding density.[6]

Preparation of this compound Stock Solution

-

Solvent: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the wells containing cells does not exceed a level that could cause cytotoxicity (typically ≤ 0.5%).

Resazurin Cytotoxicity Assay Protocol

This protocol is adapted from standard resazurin assay procedures.[4][9][10][11]

Materials:

-

MT-4 cells in logarithmic growth phase

-

This compound serial dilutions

-

96-well, opaque-walled microplates (to minimize background fluorescence)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS, filter-sterilized)[9]

-

Complete RPMI 1640 medium

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)[9]

Procedure:

-

Cell Seeding:

-

Count the MT-4 cells and adjust the cell suspension density to 1 x 10^5 cells/mL in complete culture medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

Include control wells:

-

Cell Control: Wells with cells and medium only (no this compound).

-

Blank Control: Wells with medium only (no cells) for background fluorescence subtraction.

-

Vehicle Control: Wells with cells and the highest concentration of DMSO used in the this compound dilutions.

-

-

-

Compound Addition:

-

Prepare a series of this compound dilutions (e.g., 2-fold or 10-fold serial dilutions) in complete culture medium.

-

Add 100 µL of each this compound dilution to the respective wells of the plate. This will result in a final volume of 200 µL per well.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments.

-

-

Addition of Resazurin Reagent:

-

After the incubation period, add 20 µL of the resazurin solution to each well, including controls.[9]

-

Gently mix the plate on a shaker for a few seconds.

-

-

Final Incubation:

-

Return the plate to the incubator and incubate for 2-4 hours. The incubation time should be optimized for the MT-4 cell line to ensure sufficient conversion of resazurin to resorufin without saturation.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[9]

-

Data Analysis:

-

Subtract the average fluorescence of the blank control wells from all other wells.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Cell Control) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the CC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway

Caption: Generalized NNRTI mechanism and potential cytotoxicity pathway.

Experimental Workflow

Caption: Workflow for assessing this compound cytotoxicity via Resazurin assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. canvaxbiotech.com [canvaxbiotech.com]

- 4. labbox.es [labbox.es]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MT-4. Culture Collections [culturecollections.org.uk]

- 7. journals.asm.org [journals.asm.org]

- 8. MT-4 cell line | Ubigene [ubigene.us]

- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Troubleshooting & Optimization

Loviride In Vitro Assay Optimization: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Loviride in in vitro assays. It includes troubleshooting guides, frequently asked questions, quantitative data, detailed experimental protocols, and workflow diagrams to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound in a laboratory setting.

Q1: How should I prepare and store this compound stock solutions? this compound has low solubility in water but is soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. When preparing working dilutions for your assay, the final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q2: What is a typical starting concentration range for this compound in an anti-HIV-1 assay? this compound is a potent inhibitor of wild-type HIV-1. A good starting point for a dose-response curve is to bracket its known effective concentrations. The IC50 for the HIV-1 reverse transcriptase enzyme is approximately 0.3 µM, and the EC50 against viral replication in MT-4 cells is typically in the low nanomolar to low micromolar range, depending on the virus strain.[1] A suggested range for initial experiments would be from 0.001 µM to 10 µM, using serial dilutions.

Q3: My experiment shows lower-than-expected inhibition of HIV-1 replication. What are the possible causes? Several factors could lead to poor inhibitory activity:

-

Viral Resistance: Your HIV-1 strain may harbor resistance mutations. This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI), and mutations in the RT enzyme, such as the common K103N substitution, can confer high-level resistance.[2] Genotypic analysis of your viral stock is recommended.

-

Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution may have reduced its potency.

-

Assay System: The cell line, viral inoculum size (Multiplicity of Infection, MOI), and incubation time can all influence the apparent efficacy. Ensure these parameters are consistent and optimized for your specific experimental setup.

-

Protein Binding: If your culture medium contains high concentrations of serum proteins, a fraction of the drug may be bound and rendered inactive. While standard for cell culture, be aware that this can influence the effective concentration.

Q4: I am observing significant cell death in my uninfected control wells treated with this compound. What should I do? This indicates that the concentrations of this compound or the solvent used are causing cytotoxicity.

-

Determine the CC50: Perform a cytotoxicity assay (e.g., MTT or LDH assay) on uninfected cells using the same concentration range of this compound as in your antiviral assay. This will determine the 50% cytotoxic concentration (CC50).

-

Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50/EC50). A high SI value (typically ≥10) indicates that the compound's antiviral activity occurs at concentrations well below those that cause cell death, signifying a good therapeutic window.[3]

-

Check DMSO Concentration: Ensure the final DMSO concentration in all wells is below 0.1% and is consistent across all conditions, including the "no-drug" control.

Q5: Can this compound be used against HIV-2 or Simian Immunodeficiency Virus (SIV)? this compound is highly selective for HIV-1. While it shows some inhibitory activity against HIV-2 and SIV, the effective concentrations are significantly higher (in the micromolar range), making it a much less potent inhibitor for these viruses compared to HIV-1.[1]

Quantitative Data for this compound

The following tables summarize key quantitative parameters for this compound from in vitro studies.

Table 1: Anti-HIV-1 Activity of this compound

| Target | Strain | Assay System | Parameter | Value (µM) | Citation |

|---|---|---|---|---|---|

| Reverse Transcriptase | HIV-1 | Enzyme Assay | IC50 | 0.3 | [1] |

| HIV-1 Replication | IIIB | MT-4 cells | EC50 | 0.01 | [1] |

| HIV-1 Replication | NL4.3 | MT-4 cells | EC50 | Value not specified | [1] |

| HIV-1 Replication | NNRTI Resistant | MT-4 cells | EC50 | Value not specified |[1] |

Table 2: Activity Against Other Retroviruses

| Target | Strain | Assay System | Parameter | Value (µM) | Citation |

|---|---|---|---|---|---|

| HIV-2 Replication | ROD | MT-4 cells | EC50 | 85.5 | [1] |

| HIV-2 Replication | EHO | MT-4 cells | EC50 | 7.4 | [1] |

| SIV Replication | mac251 | MT-4 cells | EC50 | 11.4 | [1] |

| SIV Replication | agm3 | MT-4 cells | EC50 | 28.5 | [1] |

| SIV Replication | mndGB1 | MT-4 cells | EC50 | 57.0 |[1] |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | Parameter | Value (µM) | Citation |

|---|

| MT-4 | Cell Viability | CC50 | Must be determined experimentally |[1] |

Note: CC50 (50% cytotoxic concentration) is a critical parameter that should be determined in the same cell line and under the same assay conditions as the antiviral activity measurement.

Visualizations: Pathways and Workflows

Visual aids help clarify complex processes. The following diagrams illustrate the mechanism of action and an experimental workflow for optimizing this compound concentration.

Caption: HIV-1 replication cycle and the inhibitory action of this compound.

Caption: Workflow for determining the optimal in vitro concentration of this compound.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay

This protocol determines the concentration of this compound that reduces the viability of uninfected cells by 50%.

Materials:

-

Human T-cell line (e.g., MT-4)

-

This compound stock solution (10 mM in DMSO)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)

-

Microplate reader (570 nm wavelength)

Methodology:

-

Cell Plating: Seed uninfected MT-4 cells into a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium. Include wells for "cells only" (no drug) and "medium only" (no cells) controls.

-

Compound Addition: Prepare serial dilutions of this compound in complete medium from your stock solution. Add 100 µL of these dilutions to the appropriate wells to achieve the final desired concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.1%.

-

Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 4-5 days) at 37°C in a humidified, 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.[5]

Protocol 2: Anti-HIV-1 Activity (EC50) using p24 Antigen ELISA

This protocol quantifies the reduction in HIV-1 replication by measuring the concentration of the viral core protein p24 in the culture supernatant.

Materials:

-

MT-4 cells (or other permissive T-cell line)

-

HIV-1 viral stock of known titer

-

This compound serial dilutions

-

96-well cell culture plates

-

Commercial HIV-1 p24 Antigen ELISA kit (follow manufacturer's instructions)

-

Microplate reader

Methodology:

-

Cell Infection: Plate MT-4 cells at 1 x 10^5 cells/mL in a 96-well plate. Add the HIV-1 viral stock at a predetermined MOI (e.g., 0.01).

-

Compound Addition: Immediately add serial dilutions of this compound to the infected cell cultures. Include "virus control" (infected, no drug) and "cell control" (uninfected, no drug) wells.

-

Incubation: Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 4-5 days, allowing for several rounds of viral replication.

-

Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the culture supernatant from each well for p24 analysis.

-

p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the kit manufacturer's protocol.[6] This typically involves adding the supernatant to an antibody-coated plate, followed by detection antibodies and a colorimetric substrate.

-

Data Acquisition: Read the absorbance on a microplate reader at the wavelength specified by the ELISA kit (usually 450 nm).

-

Analysis: Generate a standard curve using the recombinant p24 standards provided in the kit. Calculate the p24 concentration in each sample. Determine the percentage of inhibition for each this compound concentration relative to the "virus control". Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to calculate the EC50 value.

Protocol 3: Cell-Free HIV-1 Reverse Transcriptase (RT) Enzyme Assay

This protocol directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound serial dilutions

-

Non-radioactive RT assay kit (typically colorimetric or fluorescent)

-

Microplate reader

Methodology:

-

Reagent Preparation: Prepare all kit components (e.g., reaction buffer, template/primer, labeled nucleotides) as described in the manufacturer's protocol.

-

Inhibitor Pre-incubation: In the wells of the assay plate, mix the recombinant HIV-1 RT enzyme with the various dilutions of this compound. Include "no inhibitor" and "no enzyme" controls. Allow a brief pre-incubation period if recommended by the kit.

-

Reaction Initiation: Start the enzymatic reaction by adding the template/primer and nucleotide mixture to all wells.

-

Incubation: Incubate the plate at 37°C for the time specified in the protocol (e.g., 60 minutes).

-

Detection: Stop the reaction and perform the detection step. This usually involves transferring the reaction product to a new plate coated with a capture molecule (e.g., streptavidin) and then adding an enzyme-conjugated antibody (e.g., anti-digoxigenin-HRP) followed by a colorimetric or fluorescent substrate.

-

Data Acquisition: Read the signal (absorbance or fluorescence) on a microplate reader.

-

Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

References

- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ijcmas.com [ijcmas.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Loviride-Induced Cross-Resistance in HIV Strains

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome Loviride-induced cross-resistance in HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant in the context of HIV drug resistance?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was evaluated in clinical trials but never received marketing approval due to limited potency.[1] Its clinical significance now primarily lies in the high probability of inducing cross-class resistance to other NNRTIs, such as efavirenz and nevirapine.[1] This is often due to the selection of specific mutations in the HIV-1 reverse transcriptase (RT) enzyme, particularly the K103N mutation.[1][2]

Q2: What are the primary mutations associated with this compound resistance and subsequent cross-resistance to other NNRTIs?

A2: The most common mutation selected by this compound is K103N in the reverse transcriptase enzyme.[2][3] This single mutation can confer high-level resistance to this compound and broad cross-resistance to other first-generation NNRTIs like nevirapine and efavirenz.[3][4] Another significant mutation is Y181C, which also confers resistance to this compound and delavirdine but may leave the virus susceptible to newer NNRTIs like efavirenz.[3] Other mutations such as V106A, G190A, and Y188L are also associated with NNRTI resistance.[5]

Q3: How do mutations like K103N confer resistance to this compound and other NNRTIs?

A3: The K103N mutation is located near the entrance of the hydrophobic pocket in the HIV-1 reverse transcriptase where NNRTIs bind.[2] The substitution of lysine (K) with asparagine (N) at this position is thought to stabilize the closed conformation of the binding pocket, making it more difficult for the inhibitor to enter and bind.[2] This altered binding affinity reduces the drug's effectiveness.

Q4: Are newer generation NNRTIs effective against this compound-resistant HIV strains?

A4: Newer generation NNRTIs, such as etravirine and rilpivirine, were designed to be more flexible and maintain activity against HIV strains with common NNRTI resistance mutations like K103N and Y181C.[5][6] However, the accumulation of multiple NNRTI resistance mutations can still lead to reduced susceptibility to these newer agents.[6][7] For instance, the G190E mutation can significantly reduce susceptibility to both etravirine and rilpivirine.[5][6] Doravirine is another newer NNRTI with a higher barrier to resistance, but its effectiveness can also be compromised by complex mutational patterns.[7]

Q5: What are the key experimental assays to determine this compound-induced cross-resistance?

A5: The two primary types of assays are:

-

Genotypic Assays: These assays sequence the HIV reverse transcriptase gene to identify specific mutations known to be associated with drug resistance.[8] This information is then used to predict the susceptibility of the virus to different drugs.

-

Phenotypic Assays: These assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug in cell culture.[9] The result is typically reported as the fold change in the drug concentration required to inhibit viral replication by 50% (IC50) compared to a wild-type reference virus.

Troubleshooting Guides

Genotypic Resistance Assay (Sanger Sequencing)

Issue 1: Poor quality sequencing data (e.g., messy chromatogram, low signal intensity).

-

Possible Cause:

-

Low viral load in the patient sample (typically requires >500-1000 copies/mL).

-

Poor quality of the extracted viral RNA.

-

Inefficient reverse transcription or PCR amplification.

-

Contaminants in the DNA template.

-

Incorrect primer concentration or annealing temperature.

-

-

Troubleshooting Steps:

-

Confirm the viral load of the sample. If it is too low, obtaining a reliable genotype may not be possible.

-

Re-extract the viral RNA using a validated kit and ensure proper handling to prevent degradation.

-

Optimize the reverse transcription and PCR conditions, including enzyme concentration, cycling temperatures, and extension times.

-

Purify the PCR product to remove contaminants like excess primers and salts.

-

Verify the concentration and quality of the sequencing primers.

-

Issue 2: Ambiguous base calls (mixed peaks) in the sequence.

-

Possible Cause:

-

Presence of a mixed viral population (quasispecies) with different resistance mutations at the same position.

-

PCR contamination with a different HIV strain.

-

Sequencing artifacts.

-

-

Troubleshooting Steps:

-

Review the chromatogram carefully. A true mixed population will show two distinct peaks of roughly similar height.

-

If contamination is suspected, repeat the entire process from RNA extraction with new reagents and in a clean environment.

-

Consider using more sensitive methods like next-generation sequencing (NGS) to better characterize minor variants, although the clinical significance of these may be unclear.

-

Phenotypic Resistance Assay (Cell-Based)

Issue 1: High variability in IC50 values between replicate experiments.

-

Possible Cause:

-

Inconsistent virus input across wells.

-

Variability in cell viability or density.

-

Inaccurate drug dilutions.

-

Contamination of cell cultures.

-

-

Troubleshooting Steps:

-

Ensure accurate quantification of the viral stock and use a consistent multiplicity of infection (MOI) for each experiment.

-

Maintain healthy and consistently growing cell cultures. Perform cell counts and viability checks before each assay.

-

Prepare fresh serial dilutions of the antiretroviral drugs for each experiment from a well-characterized stock.

-

Regularly test cell lines for mycoplasma contamination.

-

Issue 2: No significant inhibition of viral replication even at high drug concentrations for a known susceptible virus.

-

Possible Cause:

-

Inactive or degraded drug.

-

Error in the preparation of drug dilutions.

-

Use of a resistant virus strain by mistake.

-

-

Troubleshooting Steps:

-

Use a fresh aliquot of the drug or a new batch from the supplier.

-

Carefully re-prepare the drug dilutions and verify the calculations.

-

Confirm the identity and susceptibility profile of the virus strain being used through genotypic analysis.

-

Issue 3: Unexpectedly high background signal in the control wells (no virus).

-

Possible Cause:

-

Cellular toxicity of the drug at high concentrations.

-

Contamination of the cell culture or reagents.

-

Issues with the detection reagent (e.g., luciferase substrate).

-

-

Troubleshooting Steps:

-

Perform a cytotoxicity assay to determine the concentration range where the drug does not affect cell viability.

-

Use fresh, sterile reagents and maintain aseptic techniques.

-

Ensure the detection reagent is properly stored and prepared according to the manufacturer's instructions.

-

Data Presentation

Table 1: Cross-Resistance Profile of this compound-Resistant HIV-1 Isolates

| Isolate ID | Key NNRTI Mutations | This compound Fold Resistance (IC50 in µM) | Nevirapine Fold Resistance | Delavirdine Fold Resistance | Efavirenz Fold Resistance |

| Wild-Type | None | 1.0 (0.017) | 1.0 | 1.0 | 1.0 |

| B701 | K103N | 27.9 (0.475) | 138 | >62.2 | 3.2 |

| B702 | K103N | 97.1 (1.65) | 141 | >62.2 | 130 |

| B723 | Y181C | 562 (9.28) | Not Available | 39.2 | 0.8 |

| B706 | K103N | Not Available | 204 | >62.2 | 130 |

Data synthesized from Hertogs et al. (1998). Fold resistance is the ratio of the IC50 of the test virus to the IC50 of the wild-type virus.

Experimental Protocols

Protocol 1: HIV-1 Genotypic Resistance Assay by Sanger Sequencing

-

Viral RNA Extraction:

-

Extract viral RNA from patient plasma (minimum viral load of 500-1000 copies/mL) using a commercial viral RNA extraction kit following the manufacturer's instructions.

-

-

Reverse Transcription and PCR (RT-PCR):

-

Perform a one-step or two-step RT-PCR to amplify the protease and reverse transcriptase regions of the pol gene.

-

Use primers specific to conserved regions flanking the target sequence.

-

Include appropriate positive and negative controls.

-

-

PCR Product Purification:

-

Purify the amplified DNA fragment from the PCR reaction mix using a commercial PCR purification kit or gel extraction to remove primers, dNTPs, and polymerase.

-

-

Sanger Sequencing:

-

Perform cycle sequencing using the purified PCR product as a template, a sequencing primer, fluorescently labeled dideoxynucleotides (ddNTPs), and DNA polymerase.

-

Use both forward and reverse sequencing primers for bidirectional sequencing to ensure accuracy.

-

-

Sequence Analysis:

-

Purify the sequencing products to remove unincorporated ddNTPs.

-

Separate the DNA fragments by size using capillary electrophoresis.

-

The sequence is read by detecting the fluorescence of the incorporated ddNTPs.

-

Assemble the forward and reverse sequences and compare them to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.

-

Interpret the clinical significance of the identified mutations using a reputable HIV drug resistance database (e.g., Stanford HIV Drug Resistance Database).

-

Protocol 2: Cell-Based Phenotypic HIV-1 Drug Susceptibility Assay

-

Cell Culture:

-

Maintain a suitable cell line (e.g., TZM-bl, MT-2, or peripheral blood mononuclear cells - PBMCs) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

-

Drug Preparation:

-

Prepare a stock solution of the antiretroviral drug in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the drug in culture medium to create a range of concentrations to be tested.

-

-

Virus Infection:

-

Infect the target cells with a standardized amount of the patient-derived or laboratory-adapted HIV-1 strain.

-

-

Drug Treatment:

-

Add the serially diluted drug to the infected cell cultures.

-

Include control wells with no drug (virus control) and no virus (cell control).

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

-

Quantification of Viral Replication:

-

Measure the extent of viral replication in each well. Common methods include:

-

p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

-

Luciferase Reporter Assay: For cell lines like TZM-bl that contain a luciferase reporter gene under the control of the HIV-1 LTR promoter, measure luciferase activity.

-